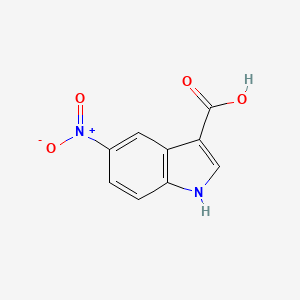

5-nitro-1H-indole-3-carboxylic acid

Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Organic Synthesis

The indole scaffold is a privileged structural motif found in a wide array of natural products, alkaloids, and biologically active molecules. nih.govresearchgate.net Its versatile nature makes it a cornerstone in modern drug discovery, with indole derivatives showing a broad spectrum of pharmacological activities. nih.govresearchgate.net Researchers are continually exploring indole-based compounds for their potential in treating a multitude of diseases, including cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. nih.govnih.gov The ability of these compounds to interact with diverse biological targets has established them as valuable templates for the design of new therapeutic agents. nih.govresearchgate.net

In organic synthesis, the indole nucleus serves as a crucial building block for the construction of complex heterocyclic systems. ijpsr.com The development of novel synthetic methodologies to functionalize the indole ring is an active area of research, aiming to create diverse libraries of compounds for biological screening. colab.ws

Overview of Nitro-Substituted Indoles as Key Intermediates and Biologically Active Entities

Nitro-substituted indoles are important intermediates in organic synthesis, with the nitro group acting as a versatile functional handle for further chemical transformations. chemimpex.com The presence of a nitro group, an electron-withdrawing group, significantly influences the reactivity of the indole ring, enabling a variety of chemical modifications. chemimpex.com For instance, the nitro group can be reduced to an amino group, which can then be used to introduce a wide range of substituents.

Beyond their role as synthetic intermediates, nitro-substituted indoles themselves can exhibit significant biological activity. chemimpex.com The specific position of the nitro group on the indole ring can greatly impact the compound's biological properties. For example, 5-nitro-1H-indole-3-carbaldehyde, a related compound, is utilized in the development of potential anti-cancer agents. chemimpex.com The synthesis of various nitroindoles, including 4-nitro, 5-nitro, 6-nitro, and 7-nitroindole, has been a subject of chemical research. acs.org

Research Trajectory of 5-Nitro-1H-indole-3-carboxylic Acid within Heterocyclic Chemistry

This compound is a specific nitro-substituted indole carboxylic acid that has garnered attention within the field of heterocyclic chemistry. Its research trajectory is primarily focused on its role as a synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. The presence of both a carboxylic acid group at the 3-position and a nitro group at the 5-position makes it a bifunctional molecule with distinct reactive sites.

Research efforts have been directed towards the synthesis of this compound and its subsequent use in the preparation of various derivatives. While specific, large-scale applications are still under investigation, its structural features make it a valuable tool for medicinal chemists and organic chemists in the exploration of new chemical entities.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6958-37-8 |

| Molecular Formula | C9H6N2O4 |

| Molecular Weight | 206.157 g/mol |

| Physical Form | Solid |

| Purity | 97% |

| Storage Temperature | 2-8°C under an inert atmosphere |

Note: Data sourced from publicly available chemical supplier information. sigmaaldrich.com

Properties

IUPAC Name |

5-nitro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-2-1-5(11(14)15)3-6(7)8/h1-4,10H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOJXNVTVWRZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289821 | |

| Record name | 5-nitro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-37-8 | |

| Record name | 6958-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Nitro 1h Indole 3 Carboxylic Acid

Direct Synthetic Pathways to 5-Nitro-1H-indole-3-carboxylic Acid

The formation of this compound can be achieved through several direct synthetic methods, each starting from different precursors and employing distinct chemical reactions.

Carboxylation of Nitroindole Precursors

While direct carboxylation of 5-nitroindole (B16589) at the C3 position is not a commonly reported high-yield method, related strategies often involve the introduction of a carboxyl group or its precursor to a pre-functionalized nitroindole core. One such approach is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C3 position of 5-nitro-1H-indole. d-nb.infochemimpex.com This aldehyde can then be oxidized to the corresponding carboxylic acid.

Another strategy involves the synthesis of indole-3-carboxylic esters from precursors like methyl 2-(2-fluoro-5-nitrophenyl)acetate. mdpi.com This method proceeds via a [3+2] cyclization with imines, followed by air oxidation to yield the aromatic indole (B1671886) ring. mdpi.com The resulting ester can then be hydrolyzed to the carboxylic acid.

Hydrolysis of Methyl Ester and Other Ester Derivatives

A prevalent and efficient method for synthesizing this compound is the hydrolysis of its corresponding esters, such as methyl 5-nitro-1H-indole-3-carboxylate or ethyl 5-nitro-1H-indole-3-carboxylate. researchgate.net This reaction is typically carried out under alkaline conditions, for instance, by refluxing the ester with sodium hydroxide (B78521) in a solvent like ethanol (B145695), followed by acidification to precipitate the carboxylic acid. google.com

The synthesis of the precursor ester, ethyl 5-nitroindole-2-carboxylate, can be achieved through a Fischer indole synthesis, involving the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate (B1213749) to form a hydrazone, which is then cyclized. google.com Subsequent hydrolysis yields the carboxylic acid. google.com

Table 1: Hydrolysis of Ester Derivatives to Carboxylic Acids

| Precursor Ester | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 6-bromo-1-methyl-5-methoxy-2-phenylthiomethyl-indole-3-carboxylate | Sodium hydroxide, ethanol, water, reflux; then concentrated hydrochloric acid | 6-Bromo-1-methyl-5-methoxy-2-phenylthiomethyl-indole-3-carboxylic acid | google.com |

| Ethyl 5-nitroindole-2-carboxylate | Alkaline hydrolysis followed by acidification with hydrochloric acid | 5-Nitroindole-2-carboxylic acid | google.com |

| Ethyl 5-acetyl-1H-pyrazole-3-carboxylate | Alkaline hydrolysis | 5-Acetyl-1H-pyrazole-3-carboxylic acid | researchgate.net |

| Ethyl 5-hydroxy-1H-indole-3-carboxylate | Potassium hydroxide at 150°C, then glacial acetic acid | 5-Hydroxy-1H-indole-3-carboxylic acid |

Nitration Strategies Applied to Indole-3-carboxylic Acid

The direct nitration of indole-3-carboxylic acid presents a challenge due to the reactivity of the indole ring and the potential for side reactions. However, nitration of the indole nucleus is a known transformation. A common approach for the synthesis of 3-nitroindoles involves electrophilic substitution using nitrating agents. nih.gov For instance, trifluoroacetyl nitrate, generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, has been used for the nitration of various indoles at the 3-position under non-acidic and non-metallic conditions. nih.gov

It is important to note that direct nitration of indole-3-carboxylic acid would likely lead to a mixture of products, and protecting group strategies might be necessary to achieve regioselectivity at the 5-position.

Derivatization and Further Chemical Transformations of this compound

The presence of the nitro group and the carboxylic acid moiety in this compound allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with potential biological activities.

Reductive Transformations of the Nitro Moiety

The reduction of the nitro group to an amino group is a fundamental transformation that opens up avenues for further functionalization.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. d-nb.info This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. d-nb.info This transformation is generally clean and efficient, providing the corresponding 5-aminoindole (B14826) derivative. d-nb.info For example, the Pd/C-catalyzed hydrogenation of a 5-nitroindole derivative has been reported to yield the corresponding 5-aminoindole in good yield. d-nb.info

It is worth noting that the resulting 5-aminoindole derivatives can be unstable and susceptible to air oxidation. d-nb.info

Table 2: Catalytic Hydrogenation of Nitroindole Derivatives

| Starting Material | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methyl-5-nitro-1H-indole | Pd/C | 1-Methyl-1H-indol-5-amine | 60% | d-nb.info |

| 5-Nitroindole derivative | Pd/C | 5-Aminoindole derivative | Not specified | d-nb.info |

Alternative Reductive Methodologies

While standard catalytic hydrogenation is a common method for reducing the nitro group of this compound to the corresponding 5-amino derivative, several alternative methodologies offer advantages in terms of selectivity and reaction conditions. One notable approach involves the use of mixed borohydride (B1222165) reducing agents. For instance, the combination of zirconium tetrachloride (ZrCl₄) and sodium borohydride (NaBH₄) has been shown to be effective for the rapid and direct conversion of N-alkyl-nitroisatins to the corresponding nitroindole nucleus, indicating its potential applicability to other nitroindole substrates. researchgate.net This system's superiority over other borohydride derivatives like BH₃·THF or NaBH₄ alone has been highlighted for certain indole precursors. researchgate.net

Another set of alternatives includes transfer hydrogenation and reductions using metal salts in lower oxidation states. These methods can sometimes provide better functional group tolerance compared to catalytic hydrogenation, which can be crucial when other reducible groups are present in the molecule.

Functional Group Modifications at the Carboxylic Acid Position

The carboxylic acid at the C3 position is a versatile handle for introducing a wide array of functional groups, primarily through esterification and amidation reactions.

The conversion of this compound into its ester analogues is a fundamental transformation for modifying the compound's physicochemical properties. The Fischer esterification is a classic and widely used method, involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uklibretexts.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent, or water is removed as it forms. operachem.commasterorganicchemistry.com

For example, heating the parent acid in methanol (B129727) or ethanol with a catalytic amount of H₂SO₄ yields the corresponding methyl or ethyl 5-nitro-1H-indole-3-carboxylate. This approach is generally effective for producing simple alkyl esters like methyl, ethyl, and butyl esters. libretexts.org Another method involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with the desired alcohol. libretexts.orgmasterorganicchemistry.com

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 5-nitro-1H-indole-3-carboxylate | Fischer Esterification |

| This compound | 1. SOCl₂ 2. Alcohol | Alkyl 5-nitro-1H-indole-3-carboxylate | Acyl Chloride Formation & Esterification |

| Carboxylate Anion | Primary Alkyl Halide | Alkyl 5-nitro-1H-indole-3-carboxylate | Sₙ2 Reaction |

This table summarizes common esterification strategies applicable to this compound.

The synthesis of carboxamides from this compound is a crucial step in building libraries of compounds for biological screening. These reactions involve coupling the carboxylic acid with a primary or secondary amine. Direct reaction by heating is possible but often requires harsh conditions. libretexts.org

A more common and milder approach is to activate the carboxylic acid first. This can be achieved by converting it to an acid chloride, which then readily reacts with an amine. masterorganicchemistry.com Alternatively, a wide range of peptide coupling reagents are employed to facilitate amide bond formation under mild conditions. nih.govpeptide.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are highly effective. masterorganicchemistry.comnih.gov The process generally involves the formation of a reactive ester intermediate that is more susceptible to nucleophilic attack by the amine. nih.gov The use of EDC/HOBt with a base like diisopropylethylamine (DIPEA) is a well-established protocol, particularly for coupling with electron-deficient amines. nih.gov

| Coupling Reagent System | Description |

| EDC/HOBt | Forms a reactive HOBt ester intermediate, facilitating amide bond formation. Widely used in medicinal chemistry. nih.gov |

| DCC | A classic dehydrating agent that forms an active ester intermediate. The dicyclohexylurea byproduct is often insoluble. masterorganicchemistry.com |

| HATU/DIPEA | A highly efficient uronium-based coupling reagent, often used for difficult couplings. nih.gov |

| SOCl₂/Amine | Involves initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by reaction with the amine. masterorganicchemistry.com |

This table highlights common coupling systems for the synthesis of amides from this compound.

Exploration of Nucleophilic Aromatic Substitution Reactions on the Nitro-Indole Core

The presence of the strong electron-withdrawing nitro group at the C5 position significantly activates the benzene (B151609) portion of the indole ring towards nucleophilic aromatic substitution (SₙAr). libretexts.orgchemistrysteps.com This reactivity allows for the displacement of a leaving group, typically a halide, located at a position ortho or para to the nitro group (i.e., the C4 or C6 positions). libretexts.orgnih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The stability of this intermediate is key to the reaction's success and is greatly enhanced by the nitro group's ability to delocalize the negative charge. libretexts.orgchemistrysteps.com

While direct SₙAr on this compound itself is less commonly reported without a pre-existing leaving group, the principle is well-established for the 5-nitroindole core. For instance, a halogenated 5-nitroindole derivative at the C4 or C6 position would be an excellent substrate for substitution by various nucleophiles such as alkoxides, thiolates, or amines. chemistrysteps.com This strategy opens a pathway to a wide range of 4- or 6-substituted 5-nitroindole derivatives that would be otherwise difficult to access. In some cases, the nitro group itself can be displaced by a strong nucleophile, although this typically requires more forcing conditions or specific ring systems. nih.gov

Advanced Synthetic Strategies for Structural Diversification and Complex Molecule Construction

Beyond modifications at the acid and nitro functionalities, derivatization of the indole nitrogen (N1) is a powerful strategy for structural diversification.

The N-H of the indole ring can be readily functionalized, most commonly through alkylation. This reaction typically involves deprotonation of the indole nitrogen with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide. organic-chemistry.org This approach has been used to synthesize various N-substituted 5-nitroindole derivatives. For example, reaction of 5-nitroindole with propargyl bromide or 1,3-dibromopropane (B121459) in the presence of a base yields the corresponding N-propargyl or N-(3-bromopropyl) derivatives, respectively. nih.gov

This N-alkylation is crucial not only for blocking the N-H group but also for introducing new functionalities and modulating the electronic properties and steric profile of the entire molecule. organic-chemistry.orgnih.gov The choice of the N1-substituent can significantly influence the biological activity and physical properties of the resulting compounds. nih.gov

Chemical Modifications at Other Positions (e.g., C2, C4, C6, C7)

While the N1, C3-carboxyl, and C5-nitro groups are common sites for modification, the functionalization of other positions on the this compound scaffold presents unique challenges and opportunities for creating diverse derivatives. The strong electron-withdrawing nature of the nitro group at C5 significantly influences the reactivity of the entire indole ring.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for modifying the indole core. Research has shown that the directing group at the C3 position plays a crucial role in determining the site of arylation on the indole nucleus. For instance, with a directing group such as a formyl or acetyl group at C3 of a free (NH) indole, C-H arylation can be directed to the C4 position. acs.org

Studies on related 3-substituted indoles indicate that the reaction is sensitive to steric hindrance at the C5 position. acs.org The presence of the nitro group at C5 in the target molecule would likely present a significant steric and electronic barrier to functionalization at adjacent sites like C4 and C6. However, modifications at the C2 and C7 positions are more feasible. For example, substituted indoles at the C2 and C7 positions have been shown to couple effectively with iodoarenes to yield C4-arylated products. acs.org In some cases, these reactions can be complex; for instance, using 3-acetyl-1H-indole, a domino reaction involving C4-arylation followed by an unusual migration of the acetyl group to the C2 position has been observed. acs.org

Functionalization of indole-3-carboxylic acid itself under certain palladium-catalyzed conditions with aryl iodides can lead to decarboxylation followed by C2-arylation. acs.org This highlights the reactivity of the C2 position. Furthermore, the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylate esters demonstrates that substituents can be introduced at the C2 position during the formation of the indole ring itself. mdpi.com

Table 1: Examples of C-H Arylation Products of Substituted Indoles This table presents examples of C4-arylation on N-protected 3-acetylindoles, illustrating the feasibility of modification at this position under specific conditions. The parent compound for these reactions is a related indole, not this compound itself.

| Product | Starting Indole | Aryl Iodide | Yield | Reference |

| C4-Arylation Product 9aa | 3-acetyl-N-benzylindole | Iodobenzene | Good | acs.org |

| C4-Arylation Product 9ab | 3-acetyl-N-benzylindole | 1-Iodo-4-methylbenzene | Excellent | acs.org |

| C4-Arylation Product 9ag | 3-acetyl-N-benzylindole | 1-Chloro-4-iodobenzene | Good | acs.org |

| C4-Arylation Product 9ea | 3-acetyl-N-methylindole | Iodobenzene | Good | acs.org |

Multi-component Reactions Incorporating the Indole Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued in medicinal and combinatorial chemistry for their efficiency and atom economy. frontiersin.orgtcichemicals.com The this compound scaffold is a valuable precursor for such reactions, enabling the rapid assembly of complex heterocyclic systems.

A notable example is the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylate esters. mdpi.com This approach utilizes a [3+2] cyclization strategy. The process begins with the formation of imines from various aldehydes and primary amines. These imines then react with the anion of methyl 2-(2-fluoro-5-nitrophenyl)acetate. This initiates an addition followed by a ring-closing nucleophilic aromatic substitution (SNAr) to form an indoline (B122111) intermediate, which then undergoes spontaneous air oxidation to yield the aromatic 1,2,5-trisubstituted 1H-indole-3-carboxylate. mdpi.com This method allows for the introduction of diverse substituents at the N1 and C2 positions, starting from a precursor to the 5-nitroindole ring. mdpi.com

The versatility of the indole scaffold makes it suitable for various other MCRs, such as the Ugi and Passerini reactions, which are fundamental in creating peptide mimetics. organic-chemistry.org While specific examples starting directly with this compound in these named MCRs are not detailed, the general principles apply. For instance, an Ugi reaction could theoretically combine an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid like the title compound to generate a complex adduct in a single step. organic-chemistry.orgrug.nl

Researchers have also developed three-component reactions to synthesize complex fused-ring systems. One such reaction involves 2-iodobenzamides, terminal alkynes, and indole derivatives to create 3,3-disubstituted isoindolinones, forming a new quaternary center at the C3 position of the indole. beilstein-journals.org

Table 2: Examples of 1,2,5-Trisubstituted 1H-Indole-3-carboxylate Esters Synthesized via a [3+2] Cyclization MCR This table showcases the diversity of molecules that can be generated using an MCR approach starting from a precursor to the 5-nitroindole scaffold.

| Compound Name | N1-Substituent | C2-Substituent | Reference |

| Methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate | Benzyl | Methyl | mdpi.com |

| Methyl 1-isobutyl-5-nitro-2-phenyl-1H-indole-3-carboxylate | Isobutyl | Phenyl | mdpi.com |

| Methyl 1-benzyl-2-(2-chlorophenyl)-5-nitro-1H-indole-3-carboxylate | Benzyl | 2-Chlorophenyl | mdpi.com |

| Methyl 2-(4-fluorophenyl)-5-nitro-1-phenethyl-1H-indole-3-carboxylate | Phenethyl | 4-Fluorophenyl | mdpi.com |

| Methyl 2-(4-methoxyphenyl)-5-nitro-1-phenethyl-1H-indole-3-carboxylate | Phenethyl | 4-Methoxyphenyl | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Nitro 1h Indole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-nitro-1H-indole-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR spectroscopy resolves the distinct chemical environments of the protons in this compound. The electron-withdrawing nature of the nitro group at the C-5 position and the carboxylic acid group at the C-3 position significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to the parent indole (B1671886) structure. acs.orgoregonstate.edu

The proton on the indole nitrogen (N-H) typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.org The carboxylic acid proton (-COOH) is also highly deshielded and appears as a broad singlet, typically in the 10-12 ppm region. libretexts.org The proton at the C-2 position is expected to be a singlet. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) form a complex splitting pattern due to their coupling with each other. Specifically, H-4 would be deshielded by the adjacent nitro group and appear as a doublet, while H-6 and H-7 would also show doublet of doublets or triplet-like patterns based on their coupling constants. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 (N-H) | > 11.0 | Broad Singlet |

| H-2 | ~8.3 | Singlet |

| H-4 | ~8.8 | Doublet |

| H-6 | ~8.2 | Doublet of Doublets |

| H-7 | ~7.6 | Doublet |

Note: Predicted values are based on known substituent effects in indole systems and general ranges for functional groups. Actual experimental values may vary based on solvent and concentration.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. oregonstate.edu The spectrum for this compound would show nine distinct signals corresponding to its nine carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165-185 ppm. oregonstate.edu

The presence of the electron-withdrawing nitro group causes a significant downfield shift for the carbon atom it is attached to (C-5) and influences the chemical shifts of the other carbons in the benzene portion of the indole ring. rsc.org The quaternary carbons (C-3, C-3a, C-5, and C-7a) are often identifiable by their lower intensity compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~128 |

| C-3 | ~115 |

| C-3a | ~128 |

| C-4 | ~118 |

| C-5 | ~142 |

| C-6 | ~119 |

| C-7 | ~112 |

| C-7a | ~139 |

Note: Predicted values are based on known substituent effects in indole systems and general ranges for functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound (C₉H₆N₂O₄), the nominal molecular weight is 206 g/mol . matrix-fine-chemicals.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 206. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com The presence of the nitro group introduces other characteristic fragmentation patterns, such as the loss of NO₂ (M-46) and the loss of NO (M-30).

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the neutral molecule [M] (C₉H₆N₂O₄) is 206.0328 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. This high level of mass accuracy is crucial for confirming the identity of the compound and distinguishing it from other isomers.

Vibrational Spectroscopy for Functional Group Identification (IR, UV/Vis)

Vibrational spectroscopy techniques, including Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy, are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The O-H stretch of the carboxylic acid appears as a very broad band between 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.com The C=O stretch of the carboxylic acid results in a strong, sharp absorption in the range of 1690-1760 cm⁻¹. orgchemboulder.com The N-H stretch of the indole ring is typically observed around 3300-3500 cm⁻¹. Furthermore, the nitro group (NO₂) exhibits two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Indole | N-H stretch | 3300-3500 |

| Carboxylic Acid | C=O stretch | 1690-1760 |

| Nitro Group | Asymmetric N-O stretch | 1500-1560 |

| Nitro Group | Symmetric N-O stretch | 1300-1370 |

Ultraviolet-Visible (UV/Vis) Spectroscopy: The UV/Vis spectrum provides information about the electronic transitions within the molecule. Indole and its derivatives are known to absorb UV light due to the π-electron system of the aromatic rings. For instance, the parent indole-3-carboxylic acid shows a local maximum absorption at 278 nm. researchgate.net The presence of the nitro group, a strong chromophore, on the indole ring of this compound is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted parent compound. Simple carboxylic acids typically absorb around 210 nm, which is often outside the useful range of many spectrophotometers. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous structural confirmation.

While specific crystallographic data for this compound is not widely published, studies on similar molecules, such as 5-nitroindole (B16589), provide insight into the expected structural features. For 5-nitroindole, the crystal structure has been determined to have a P 1 21/c 1 space group. np-mrd.org A crystallographic analysis of this compound would reveal the planarity of the indole ring system and the orientation of the carboxylic acid and nitro group substituents. It would also detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the N-H group, which dictate the crystal packing arrangement. acs.org Obtaining diffraction-quality crystals is a critical and often challenging step in this analysis. youtube.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole-3-carboxylic acid |

| 3-methyl-5-nitro-1H-indole |

Analysis of Planar Indole Systems and Substituent Orientations

X-ray crystallography studies on related compounds, such as 5-fluoro-1H-indole-3-carboxylic acid, show that the carboxyl group can be slightly twisted out of the indole-ring plane. nih.gov For the 5-fluoro derivative, this dihedral angle is reported to be 7.39 (10)°. nih.gov This slight twist is a result of minimizing steric strain while maximizing electronic conjugation. In the solid state, these molecules often form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups, creating characteristic R22(8) graph-set motifs. nih.govmdpi.com

Interactive Data Table: Crystal Data for a Related Indole Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Ref. |

| 5-Fluoro-1H-indole-3-carboxylic acid | C₉H₆FNO₂ | Monoclinic | P2₁/c | 4.4176 | 11.073 | 16.014 | 96.63 | nih.gov |

Co-crystal Structure Analysis with Biological Targets

The analysis of co-crystal structures provides critical information about the intermolecular interactions between a ligand and its biological target, such as a protein or enzyme. These interactions are the foundation of molecular recognition and biological activity.

While direct co-crystal structures of this compound with biological macromolecules were not found in the provided search results, the study of its complexes with metal ions can serve as a model for interactions in biological systems where metal cofactors are present. Research on the complex of indole-3-carboxylic acid (I3CA) with copper(II) ions reveals a dinuclear paddle-wheel structure. doi.orgresearchgate.net In this complex, four indole-3-carboxylate (B1236618) ligands bridge two copper atoms. doi.org

Each copper ion is coordinated to four oxygen atoms from the carboxylate groups of the bridging ligands and one nitrogen atom from an axial ammonia (B1221849) ligand. doi.org The Cu–Cu distance is 2.6387(8) Å, which is characteristic of such dinuclear complexes. doi.orgresearchgate.net The carboxyl groups of the indole ligands act as bidentate bridges, showcasing a common coordination mode for carboxylic acids. doi.org This structural arrangement is remarkably similar to that observed in complexes of the anti-inflammatory drug indomethacin, which is also an indole derivative. doi.org The study of such metal complexes provides valuable insights into the coordination chemistry of the carboxylate group of indole carboxylic acids, which is relevant for their potential interactions with metalloenzymes.

Interactive Data Table: Selected Bond Distances in the Dicopper(II) Complex of Indole-3-carboxylate

| Bond | Distance (Å) | Ref. |

| Cu–Cu | 2.6387(8) | doi.orgresearchgate.net |

| Cu–O | 1.961(2) | doi.orgresearchgate.net |

| Cu–O | 1.970(2) | doi.orgresearchgate.net |

| Cu–NH₃ | 2.188(2) | doi.orgresearchgate.net |

Biological Activities and Mechanistic Investigations of 5 Nitro 1h Indole 3 Carboxylic Acid

Antimicrobial and Antifungal Activity Assessment

Research into indole (B1671886) derivatives has revealed significant antimicrobial properties, with the core structure serving as a valuable template for the development of new anti-infective agents. The introduction of substituents like the nitro group can modulate the electronic properties of the indole ring, potentially enhancing its interaction with microbial targets.

Derivatives of indole-3-carboxylic acid have demonstrated notable efficacy against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative strains. nih.gov The mechanism of action often involves the disruption of critical cellular processes, such as the synthesis of the bacterial cell wall or interference with metabolic pathways.

Studies on various indole derivatives have shown a range of activities. For instance, certain indole-3-carboxamide-polyamine conjugates exhibit pronounced growth inhibition of Gram-positive bacteria like Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA). nih.gov In some cases, substitution at the 5-position of the indole ring, such as with a bromo group, has been found to yield analogues with a broader spectrum of activity. nih.gov Similarly, other research has highlighted the antibacterial potential of indole derivatives against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net

A novel compound derived from an ethyl acetate (B1210297) extract, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, demonstrated potent antibacterial action against MRSA, with a Minimum Inhibitory Concentration (MIC) of 0.64 µg/mL and a Minimum Bactericidal Concentration (MBC) of 1.28 µg/mL. nih.gov This highlights the potential of the indole carboxylic acid framework in combating antibiotic-resistant bacteria. nih.gov Generally, some studies have observed that certain indole-based compounds are more active against Gram-negative bacteria, such as E. coli and Pseudomonas aeruginosa, than against Gram-positive ones. mdpi.com

| Derivative/Compound | Bacterial Strain(s) | Activity | Reference |

| Indole-3-carboxamide-polyamine conjugates | S. aureus, MRSA | Pronounced growth inhibition | nih.gov |

| 5-Bromo-indole-3-carboxamide analogues | Gram-positive and Gram-negative bacteria | Broad-spectrum activity | nih.gov |

| N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines | B. subtilis, E. coli | Marked antibacterial activity | researchgate.net |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | MRSA | MIC: 0.64 µg/mL; MBC: 1.28 µg/mL | nih.gov |

The antifungal potential of the indole scaffold has also been a subject of investigation. A series of indole-3-aldehyde hydrazide/hydrazone derivatives were evaluated for their in vitro antimicrobial activities and showed a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against various microorganisms, including the fungus Candida albicans. researchgate.net

Furthermore, studies on indole-3-carboxamide-polyamine conjugates have demonstrated significant growth inhibition against the fungus Cryptococcus neoformans, while a more limited subset of these compounds showed activity against Candida albicans. nih.gov This suggests that specific structural modifications to the indole core are crucial for potent antifungal effects.

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Indole and its derivatives have emerged as promising agents that can interfere with biofilm formation. For example, the plant-derived indole derivative 3-indolylacetonitrile (IAN) has been shown to effectively inhibit biofilm formation in both E. coli O157:H7 and P. aeruginosa without affecting bacterial growth. nih.gov The mechanism in E. coli appears to involve the reduction of curli formation, which is essential for surface adhesion. nih.gov

In the context of indole carboxylic acids, a novel derivative, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, exhibited remarkable biofilm inhibition of 99.84% against MRSA, with visible decay of the biofilm structure observed through microscopy. nih.gov This potent anti-biofilm activity underscores the therapeutic potential of this class of compounds in addressing biofilm-associated infections. nih.gov

Anticancer Research and Antitumor Potential

The indole framework is a key component of many compounds investigated for their anticancer properties. Derivatives of 5-nitro-1H-indole-3-carboxylic acid have been explored for their potential to inhibit cancer cell growth and interfere with key pathways involved in tumor progression. nih.gov

The antiproliferative activity of indole derivatives has been documented against various cancer cell lines. Research indicates that these compounds can induce apoptosis (programmed cell death) in cancer cells, often through the activation of caspase pathways. For instance, derivatives of 5-nitro-3-phenyl-1H-indole-2-carboxylic acid have shown promising activity in inhibiting the growth of breast cancer and leukemia cell lines.

In a specific study, newly synthesized derivatives of 1H-indole-3-carbohydrazide were evaluated for their anti-proliferative effects on human colorectal cancer cell lines. One such derivative, N'-(5-Nitro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide, was tested against HT-29 and SW-620 colorectal cancer cells, demonstrating the potential of the nitro-indole scaffold in developing anticancer agents. nih.gov

| Derivative/Compound | Cancer Cell Line(s) | Activity/Mechanism | Reference |

| 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid derivatives | Breast cancer, Leukemia | Inhibition of cell proliferation, induction of apoptosis via caspase pathways | |

| N'-(5-Nitro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide | HT-29, SW-620 (Colorectal cancer) | Anti-proliferative activity | nih.gov |

A key strategy in modern cancer therapy is the targeting of specific enzymes that play a crucial role in tumor survival and immune evasion. nih.gov One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism. nih.govnih.gov Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of metabolites like kynurenine, which suppresses the anti-tumor immune response. nih.gov

The indole structure is a key feature in several known IDO1 inhibitors. nih.gov Libraries of indole analogues have been screened to identify potent inhibitors of this enzyme. nih.gov The mechanism of action for these inhibitors can involve binding to the active site of the enzyme, thereby blocking the access of its substrate, tryptophan. nih.gov For example, the potent IDO1 inhibitor Epacadostat features an indole core and is thought to function by disturbing the ligand delivery tunnel and hindering the shuttle of tryptophan and kynurenine. nih.gov This line of research suggests that the this compound scaffold could serve as a valuable starting point for designing novel IDO1 inhibitors for cancer immunotherapy. nih.gov

Anti-inflammatory Effects and Related Biological Pathways

While direct studies on the anti-inflammatory properties of this compound are limited, research on related indole compounds provides insight into potential mechanisms. Indole derivatives like indole-3-carbinol (B1674136) and indole-3-propionic acid have demonstrated significant anti-inflammatory and antioxidant activities. bldpharm.comnih.gov

These related compounds have been shown to counteract inflammatory processes by modulating key signaling pathways. For instance, in experimental models, indole-3-carbinol reversed inflammatory conditions by reducing the levels of pro-inflammatory cytokines such as interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α). bldpharm.com A crucial mechanism in this effect is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator in the inflammatory response. bldpharm.comnih.gov Treatment with indole-3-propionic acid has also been shown to significantly inhibit the increase in iNOS in brain injury models. nih.gov These findings suggest that the indole scaffold is a promising backbone for the development of agents that can modulate inflammatory pathways, a potential area of investigation for this compound.

Modulation of Protein Arginine Methylation

Protein arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. This modification is carried out by a family of enzymes known as protein arginine methyltransferases (PRMTs).

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that primarily deposits asymmetric dimethylarginine marks on its substrates. It acts as a transcriptional coactivator for a variety of transcription factors, playing a vital role in cellular differentiation, proliferation, and development. nih.gov While small molecule modulators of CARM1 are of significant scientific interest, specific research demonstrating the direct enhancement of CARM1's enzymatic activity by this compound has not been prominently reported in the available literature. The enzymatic activity of CARM1 is essential for its cellular functions, as its catalytic action on histones and other proteins is central to its role in transcription and splicing. nih.gov

CARM1 is a well-established epigenetic modulator. nih.gov Its primary role in this capacity is the methylation of histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation. nih.gov Beyond histones, CARM1 methylates a growing list of non-histone proteins, thereby influencing their function. For example, CARM1 has been shown to methylate chromatin remodeling factors, such as BAF155 and GATAD2A/2B, to enhance gene expression related to cell cycle progression and development. nih.govambeed.com This activity underscores its importance in orchestrating gene expression programs. The regulation of gene expression by CARM1 is context-dependent, as it can also act as a transcriptional corepressor for certain genes, highlighting the complexity of its function in epigenetic control. nih.gov

Neuroprotective and Neuroinflammation Research Applications

The indole scaffold is foundational to many compounds with neuroprotective properties. Research into derivatives of this compound has identified potential applications in the context of neurodegenerative diseases and neuroinflammation.

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. Its overactivity contributes to oxidative stress, a major factor in the pathology of neurodegenerative conditions such as Parkinson's disease. Consequently, MAO-B inhibitors are a valuable therapeutic strategy.

Research has led to the synthesis of a novel series of indole-based molecules designed as potent and selective MAO-B inhibitors, using 5-nitroindole (B16589) as a starting material. ambeed.com In these studies, the 5-nitroindole core was modified, for instance, by creating N-1-aroyl derivatives, to produce compounds with significant MAO-B inhibitory activity. ambeed.com One such derivative exhibited submicromolar potency (IC₅₀ = 777 nM) and high selectivity for MAO-B over the related MAO-A enzyme. ambeed.com This line of research demonstrates that the 5-nitroindole structure is a viable and promising template for developing new therapeutic agents for neurodegenerative disorders by targeting MAO-B. ambeed.com

Nuclear Factor Erythroid 2-Related Factor (NRF2) Induction and Antioxidant Response Modulation

The Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) is a key transcription factor that regulates the cellular response to oxidative stress by controlling the expression of a wide array of antioxidant and detoxification genes. nih.gov Activation of the NRF2 pathway is a critical mechanism for cellular protection against oxidative damage. While direct studies on the NRF2-inducing activity of this compound are not extensively documented, research on related indole compounds suggests a potential for such activity.

Indole derivatives, in general, have been investigated for their neuroprotective and antioxidant properties. mdpi.com The activation of NRF2 is often initiated by electrophilic compounds or reactive oxygen species (ROS) that modify specific cysteine residues on the NRF2 inhibitor protein, Keap1. nih.gov This modification leads to the dissociation of NRF2 from Keap1, allowing NRF2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), thereby upregulating the expression of protective enzymes. nih.gov

Some studies have shown that certain substituted 5-nitroindole derivatives can increase the intracellular concentration of ROS in cancer cells. nih.gov An elevation in ROS can, in turn, act as a signaling mechanism to activate the NRF2 pathway as a compensatory protective response. However, it is also plausible that the nitro-aromatic structure of this compound itself could interact with the redox-sensitive components of the NRF2 system. Further investigation is required to elucidate the precise role of this specific compound in modulating the NRF2-mediated antioxidant response.

Interactions with Biological Macromolecules and Cellular Systems

The biological effects of a compound are intrinsically linked to its interactions with cellular components, including proteins and nucleic acids, as well as its ability to traverse cellular membranes.

Protein Binding Affinity and Specificity Studies

The binding of small molecules to proteins is a fundamental aspect of their mechanism of action. For indole-3-carboxylic acid derivatives, studies have demonstrated their potential to interact with various protein targets. For instance, certain derivatives have been synthesized and evaluated as inhibitors of HIV-1 integrase, indicating a direct interaction with this viral enzyme. nih.gov The indole-2-carboxylic acid scaffold, a close structural relative, has shown potential as a starting point for the development of such inhibitors. nih.gov

While specific protein binding partners for this compound have not been definitively identified in the reviewed literature, the presence of the carboxylic acid and nitro groups suggests the potential for forming hydrogen bonds and electrostatic interactions with protein residues. These interactions are crucial for the stable binding of a ligand to a protein's active or allosteric site. The specific protein-binding profile of this compound remains an area for future research.

Cellular Uptake and Intracellular Distribution Investigations

The ability of a compound to enter cells and reach its intracellular target is paramount for its biological activity. The physicochemical properties of a molecule, such as its lipophilicity and charge, play a significant role in its cellular uptake. 5-Nitro-1H-indole-3-carbaldehyde, a related compound, is utilized in the synthesis of fluorescent probes for biological imaging, which underscores the ability of such indole structures to penetrate cells and be visualized. chemimpex.com

Interactions with Nucleic Acids (e.g., G-quadruplex Ligands)

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids. These structures are found in telomeres and the promoter regions of oncogenes, such as c-Myc, making them attractive targets for anticancer drug development. nih.gov

Recent research has highlighted the potential of 5-nitroindole derivatives as G-quadruplex binders. A study focused on pyrrolidine-substituted 5-nitroindole scaffolds demonstrated their ability to bind to the c-Myc promoter G-quadruplex. nih.gov Biophysical and biological analyses revealed that these compounds can downregulate the expression of the c-Myc oncogene and induce cell-cycle arrest in cancer cells. nih.gov Nuclear Magnetic Resonance (NMR) studies have shown that some of these derivatives interact with the terminal G-quartets of the G-quadruplex structure. nih.gov

The binding of these 5-nitroindole derivatives to the G-quadruplex was also associated with an increase in intracellular ROS, contributing to their anticancer activity. nih.gov While this research focused on derivatives with a pyrrolidine (B122466) substituent, it strongly suggests that the 5-nitroindole core is a viable scaffold for G-quadruplex interaction. The presence of a carboxylic acid at the 3-position in this compound could influence its binding affinity and specificity for different G-quadruplex structures.

| Compound/Derivative | Biological Target/Activity | Key Findings | Reference |

| Pyrrolidine-substituted 5-nitroindole derivatives | c-Myc promoter G-quadruplex | Bind to G-quadruplex, downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular ROS. | nih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Showed potential as inhibitors of vDNA integration. | nih.gov |

| Indole compounds | NRF2/Antioxidant Response | General neuroprotective and antioxidant properties, with some activating the NRF2 pathway. | mdpi.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of Substituents on Biological Potency and Selectivity

The biological activity of the 5-nitro-1H-indole-3-carboxylic acid scaffold can be significantly modulated by the introduction of various substituents. Research into its derivatives has shown that even minor chemical modifications can lead to substantial changes in potency and selectivity for different biological targets, including receptors, enzymes, and DNA structures.

For instance, derivatives of 5-substituted indole-3-carboxylic acids have been investigated for their antiviral activity, particularly against the influenza A virus. google.com The nature of the substituent at the 5-position is critical for this activity. While some derivatives show activity comparable to or even exceeding that of established antiviral drugs like Arbidol, others exhibit low activity, highlighting the sensitivity of the biological response to the substitution pattern. google.com

In the context of anticancer research, 5-nitroindole (B16589) derivatives have been identified as binders of the c-Myc G-quadruplex, a non-canonical DNA structure involved in the regulation of the c-Myc oncogene. d-nb.info The introduction of a pyrrolidine (B122466) substituent on the 5-nitroindole scaffold has been a key strategy in developing these G4 ligands. d-nb.info Further modifications to this core structure have demonstrated that these compounds can down-regulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species in cancer cells. d-nb.info

Studies on related indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors have also provided insights that can be extrapolated to the 3-carboxylic acid isomers. The presence of a nitro group, combined with other substituents, can influence the molecule's ability to chelate with essential metal ions in the enzyme's active site. nih.gov The introduction of a halogenated benzene (B151609) ring at other positions on the indole (B1671886) core can lead to effective π-π stacking interactions with viral DNA, enhancing inhibitory activity. nih.gov

Furthermore, research on 1H-indole-3-carboxylic acid amides as 5-HT2C receptor antagonists has shown that modifications to the amide portion lead to high affinity and selectivity. nih.gov Although not specifically focused on the 5-nitro derivative, this work underscores the importance of substituents attached to the carboxylic acid group in determining the pharmacological profile. nih.gov

Rational Design and Synthesis of Analogues for SAR Elucidation

The systematic design and synthesis of analogues are fundamental to elucidating the SAR of this compound. By creating a series of related compounds with controlled variations, researchers can map the chemical features responsible for biological activity.

A common synthetic route to derivatives involves the Vilsmeier-Haack reaction on 5-nitro-1H-indole to introduce a formyl group at the 3-position, creating 5-nitro-1H-indole-3-carbaldehyde. d-nb.infobldpharm.com This aldehyde serves as a versatile intermediate for the synthesis of various derivatives. researchgate.net For example, it can undergo reductive amination with a range of substituted amines to generate a library of compounds for screening. d-nb.info

Another powerful method for generating diverse indole-3-carboxylic acid esters is through a domino synthesis involving a [3+2] cyclization strategy. This approach allows for the creation of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters from relatively simple starting materials. mdpi.com The reaction's efficiency, however, can be influenced by steric hindrance from the reacting partners. mdpi.com

The following table details a selection of synthesized analogues based on the 5-nitro-1H-indole-3-carboxylate core, showcasing the variety of substituents that have been incorporated to probe the SAR.

| Compound Name | Substituent at N-1 | Substituent at C-2 | Reference |

|---|---|---|---|

| Methyl 1-benzyl-2-(4-fluorophenyl)-5-nitro-1H-indole-3-carboxylate | Benzyl | 4-Fluorophenyl | mdpi.com |

| Methyl 1-benzyl-2-(4-chlorophenyl)-5-nitro-1H-indole-3-carboxylate | Benzyl | 4-Chlorophenyl | mdpi.com |

| Methyl 1-benzyl-2-(3-methoxyphenyl)-5-nitro-1H-indole-3-carboxylate | Benzyl | 3-Methoxyphenyl | mdpi.com |

| Methyl 2-(4-methoxyphenyl)-5-nitro-1-phenethyl-1H-indole-3-carboxylate | Phenethyl | 4-Methoxyphenyl | mdpi.com |

| Methyl 2-(4-fluorophenyl)-5-nitro-1-phenethyl-1H-indole-3-carboxylate | Phenethyl | 4-Fluorophenyl | mdpi.com |

Computational Approaches in SAR and SMR Analysis

Computational methods are increasingly integral to modern drug discovery and play a crucial role in understanding the SAR and SMR of compounds like this compound.

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focused exclusively on this compound are not extensively reported in the provided search results, the principles of QSAR are widely applied to indole derivatives. Such models can predict the activity of novel analogues before their synthesis, thereby prioritizing the most promising candidates and conserving resources. The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with well-defined structural variations and corresponding biological activity data.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interactions between a ligand, such as a this compound derivative, and its biological target at an atomic level.

Molecular docking studies have been instrumental in understanding how indole-2-carboxylic acid derivatives, which share the core indole scaffold, inhibit HIV-1 integrase. nih.gov These studies revealed that electronegative atoms in the central part of the molecule can chelate with magnesium ions in the active site. nih.gov Furthermore, the indole core itself can participate in π-stacking interactions with DNA bases, and substituents can form additional interactions, such as π-π stacking with specific DNA bases, which enhances binding. nih.gov These insights are highly relevant for predicting the binding modes of this compound derivatives with their respective targets.

MD simulations can further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-target complex over time. This can help to assess the stability of the predicted binding mode and identify key interactions that are maintained throughout the simulation. For compounds targeting dynamic structures like G-quadruplex DNA, MD simulations are particularly valuable for understanding the intricate binding process.

Applications of 5 Nitro 1h Indole 3 Carboxylic Acid As a Chemical Probe and Building Block in Research

Role in Complex Heterocyclic Compound Synthesis

5-Nitro-1H-indole-3-carboxylic acid is a valuable building block in the synthesis of complex heterocyclic compounds. Its indole (B1671886) core, substituted with a nitro group and a carboxylic acid, provides multiple reactive sites for chemical modifications. The nitro group enhances the reactivity of the indole ring, making it a useful intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.com

A notable application is in the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.com This method involves the reaction of imines with a carbanion derived from a related nitro-activated phenylacetate, leading to a [3+2] cyclization and subsequent aromatization to form the indole structure. mdpi.com This approach is efficient and atom-economical for creating a variety of substituted indoles. mdpi.com

Furthermore, the carboxylic acid group can be readily converted to other functional groups, such as amides, which is a key step in the synthesis of many biologically active molecules. For instance, it has been used to create indole-based inhibitors of bacterial enzymes by first converting the carboxylic acid to an amide, followed by further structural modifications. nih.gov

Development as Fluorescent Probes and Luminescent Materials for Biological Imaging

The indole scaffold, in general, is a component of many fluorescent molecules. While direct evidence for this compound as a fluorescent probe is not extensively detailed, related indole derivatives are widely used for this purpose. chemimpex.comsemanticscholar.org The principle relies on the synthesis of molecules where the indole nucleus is part of a larger conjugated system that exhibits fluorescence. semanticscholar.org

For example, a spiropyran containing a 5-carboxy indole moiety has been synthesized and shown to have fluorescent properties, with its emission spectrum being sensitive to the solvent environment. mdpi.com This suggests that indole-based carboxylic acids can be incorporated into larger structures to create fluorescent probes for various applications, including the detection of biomolecules like proteins. mdpi.com The general strategy involves linking the indole-containing fluorescent molecule to a biological target. semanticscholar.org

Utilization as an Intermediate in Preclinical Pharmaceutical Development

This compound and its derivatives serve as crucial intermediates in the development of new pharmaceutical agents. The indole ring is a common feature in many approved drugs and natural products with biological activity. mdpi.com The presence of the nitro group provides a handle for further chemical transformations, allowing for the creation of a diverse library of compounds for screening. chemimpex.com

Researchers have utilized this compound in the synthesis of potential anti-cancer agents. chemimpex.com For instance, derivatives of 5-substituted indole-3-carboxylic acids have been investigated for their antiviral activity, particularly against the influenza A virus. google.com The general approach involves modifying the carboxylic acid group and other positions on the indole ring to optimize biological activity and reduce toxicity. google.com

Scaffold for Novel Drug Design and Discovery Programs

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov this compound provides a starting point for the design of novel drugs by allowing for systematic modifications to explore structure-activity relationships. nih.gov

This scaffold has been employed in the development of various therapeutic agents:

5-HT2C Receptor Antagonists: A series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized and showed high affinity and selectivity for the 5-HT2C serotonin (B10506) receptor. nih.gov

Xanthine (B1682287) Oxidase Inhibitors: By applying bioisosteric replacement and hybridization strategies, novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed as potent xanthine oxidase inhibitors for the potential treatment of gout. nih.gov

Antibacterial Drug Conjugates: Novel nitrofuranyl indole carboxylates have been designed as potential antibacterial drug conjugates, building upon the discovery of indole carboxylates as metallo-β-lactamase inhibitors. chemrxiv.org

TRPV1 Agonists: Indole-2-carboxamides have been developed as novel and selective agonists for the TRPV1 ion channel, a target for pain and inflammation. researchgate.net

The versatility of the this compound scaffold allows for the generation of diverse molecular architectures, which is a key aspect of modern drug discovery programs. chemimpex.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-nitro-1H-indole-3-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves nitration of indole precursors followed by carboxylation. For example, nitration of 1H-indole-3-carbaldehyde derivatives (as seen in structurally similar compounds) under controlled acidic conditions can introduce the nitro group at the 5-position . Reaction optimization may include temperature modulation (e.g., 0–5°C to minimize byproducts) and solvent selection (e.g., sulfuric acid/nitric acid mixtures). Post-synthesis purification via recrystallization or column chromatography is critical, as impurities in nitro-substituted indoles can affect downstream applications .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the indole backbone, nitro group position, and carboxylic acid proton environment. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1520–1350 cm (asymmetric/symmetric NO stretches) validate functional groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns consistent with nitro-indole derivatives .

Q. How can chromatographic methods ensure purity for this compound in biological assays?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254–280 nm) is standard. Mobile phases like acetonitrile/water (with 0.1% trifluoroacetic acid) improve peak resolution. Purity >95% is recommended for reliable bioactivity studies, as trace impurities (e.g., unreacted intermediates) may skew results .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction using synchrotron radiation or lab sources (e.g., Cu-Kα) can determine bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). Software like SHELX is critical for structure solution and refinement . Challenges include crystal twinning (common in nitro-substituted indoles) and low electron density for nitro groups. High-resolution data (≤1.0 Å) and iterative refinement with restraints improve accuracy .

Q. How can computational methods predict physicochemical properties (e.g., LogP, PSA) and reconcile discrepancies with experimental data?

- Methodological Answer :

- LogP Prediction : Tools like MarvinSketch or ACD/Labs use fragment-based methods but may underestimate nitro group contributions. Experimental LogP via shake-flask (octanol/water partition) is more reliable but labor-intensive .

- Polar Surface Area (PSA) : DFT calculations (e.g., Gaussian) can model electrostatic potential surfaces, aligning with experimental PSA from crystallographic data . Discrepancies often arise from solvent effects or protonation states in solution.

Q. What strategies address contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Assay Validation : Ensure consistent assay conditions (pH, temperature, solvent concentration). For example, DMSO >1% may denature proteins, affecting results .

- Structural Analogues : Compare with structurally similar compounds (e.g., 5-fluoro-1H-indole-3-carboxylic acid) to identify substituent-specific effects .

- Dose-Response Curves : Use IC/EC values to quantify potency, minimizing false negatives from suboptimal concentrations .

Q. How can researchers design structure-activity relationship (SAR) studies for nitro-indole derivatives in drug discovery?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the 1-, 2-, or 6-positions to probe steric/electronic effects.

- Nitro Group Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to NH, enabling SAR analysis of redox-active moieties .

- Molecular Docking : Tools like AutoDock Vina predict binding modes to target proteins (e.g., kinases), guiding rational design .

Data Contradiction Analysis

Q. When crystallographic data conflicts with spectroscopic results (e.g., unexpected tautomerism), how should researchers proceed?

- Methodological Answer :

- Variable-Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25–60°C.

- DFT Calculations : Compare energy landscapes of possible tautomers to identify the most stable form .

- Complementary Techniques : Use IR or Raman spectroscopy to detect transient species not observed in static crystal structures .

Q. How to resolve discrepancies in purity assessments between HPLC, elemental analysis, and NMR?

- Methodological Answer :

- HPLC-MS : Coupling HPLC with mass spectrometry detects co-eluting impurities with similar UV profiles.

- Combined Elemental Analysis : Ensure C, H, N, O totals align within 0.3% of theoretical values. Deviations suggest persistent contaminants (e.g., solvent residues) .

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute purity determination .

Tables for Key Data

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| LogP | 1.63 (HPLC) | 1.92 (MarvinSketch) | |

| Polar Surface Area (PSA) | 90.39 Ų | 88.7 Ų (DFT) | |

| Melting Point | >300°C | N/A |

| Synthetic Yield Optimization | Conditions | Yield (%) |

|---|---|---|

| Nitration at 0°C | HSO/HNO | 65 |

| Nitration at 25°C | HSO/HNO | 42 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.